molecular formula C19H19NO2 B5044875 3-(3-methoxyanilino)-5-phenylcyclohex-2-en-1-one

3-(3-methoxyanilino)-5-phenylcyclohex-2-en-1-one

Cat. No.: B5044875
M. Wt: 293.4 g/mol
InChI Key: PJBLOJOJORBSEQ-UHFFFAOYSA-N
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Description

3-(3-Methoxyanilino)-5-phenylcyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a methoxyanilino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyanilino)-5-phenylcyclohex-2-en-1-one typically involves the reaction of 3-methoxyaniline with a suitable cyclohexenone derivative under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where 3-methoxyaniline is reacted with a cyclohexenone derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyanilino)-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted anilines or ethers.

Scientific Research Applications

3-(3-Methoxyanilino)-5-phenylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methoxyanilino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets. For instance, as a CKX inhibitor, it binds to the active site of the enzyme, preventing the degradation of cytokinins. This leads to an increase in cytokinin levels, promoting plant growth and development . The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyanilino)-5-phenylcyclohex-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit CKX enzymes and promote plant growth makes it a valuable compound in agricultural research and applications .

Properties

IUPAC Name

3-(3-methoxyanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-22-19-9-5-8-16(13-19)20-17-10-15(11-18(21)12-17)14-6-3-2-4-7-14/h2-9,12-13,15,20H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBLOJOJORBSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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